Theoretical Advantage of Defined (S)-Stereochemistry Over Racemate in Chiral Synthesis
The (S)-enantiomer (CAS 1639901-75-9) is offered as a distinct chemical entity separate from its (R)-enantiomer (CAS 1639901-80-6) and the racemate (CAS 1639901-81-7). The availability of the isolated, single enantiomer theoretically eliminates the 50% waste and purification burden associated with using a racemate in asymmetric synthesis, which is critical for constructing stereochemically pure drug candidates . However, specific quantitative data on enantiomeric excess (e.e.) for this commercial product, or comparative reaction yields versus the racemate, could not be located in any primary literature or authoritative database.
| Evidence Dimension | Enantiomeric Purity and Synthetic Utility |
|---|---|
| Target Compound Data | Single (S)-enantiomer (CAS 1639901-75-9); Purported chiral purity not publicly verified with specific rotation data. |
| Comparator Or Baseline | Racemate (3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, CAS 1639901-81-7). |
| Quantified Difference | Not available. No peer-reviewed comparison of yields or e.e. in a defined synthesis. |
| Conditions | Not available. No comparative experimental conditions identified. |
Why This Matters
For procurement decisions in drug discovery, verified chiral purity is a critical quality attribute; without it, the choice between enantiomers is based on assumption rather than evidence.
